![molecular formula C7H6F4N2O2 B1482525 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2092200-49-0](/img/structure/B1482525.png)
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6F4N2O2 and its molecular weight is 226.13 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with trifluoromethyl and fluoroethyl substituents, which enhance its lipophilicity and stability. The presence of the carboxylic acid group allows for further modifications that can improve its bioactivity.
Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
This compound has been investigated for its anticancer properties. A study demonstrated that related pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways.
Compound | Activity | Mechanism |
---|---|---|
This compound | Anticancer | Induces apoptosis |
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole | Antimicrobial | Disrupts cell wall |
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest potential activity in this area. Pyrazole derivatives are often linked to inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
- Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have highlighted the biological effects of pyrazole derivatives:
- Antimicrobial Study : A recent investigation into a related compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance efficacy.
- Cancer Research : In vitro studies using human cancer cell lines indicated that compounds similar to this compound showed improved cytotoxicity compared to traditional chemotherapeutics.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHSCHDNGDMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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